An In-depth Technical Guide to the Core Chemical Structure and Properties of Bisline
An In-depth Technical Guide to the Core Chemical Structure and Properties of Bisline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Bisline. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Chemical Identity and Structure
Bisline is a pyrrolizidine (B1209537) alkaloid that has been identified in plants of the Senecio genus, specifically Senecio othonniformis.[1] It is also known as deacetylisoline, as it is a metabolite of the related alkaloid, isoline (B1672250).[1] The chemical identity of Bisline is well-established, with the CAS number 30258-28-7 and a molecular formula of C18H27NO6 .
The IUPAC name for Bisline is (1R,4R,6R,7S,17R)-4-ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione . Its complex polycyclic structure is characteristic of macrocyclic diester pyrrolizidine alkaloids.
Below is a two-dimensional representation of the chemical structure of Bisline, generated using the DOT language.
Caption: 2D Chemical Structure of Bisline.
Physicochemical Properties
A summary of the key physicochemical properties of Bisline is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 353.41 g/mol | [1] |
| Exact Mass | 353.18383758 g/mol | [1] |
| Melting Point | 169 °C | [1] |
| Boiling Point (Predicted) | 570.2 ± 50.0 °C | [1] |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 12.74 ± 0.60 | [1] |
| Topological Polar Surface Area | 96.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 604 | [1] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
Experimental Protocols
Isolation from Natural Sources
Bisline is naturally present in Senecio othonniformis. A general protocol for the isolation of pyrrolizidine alkaloids from plant material involves the following steps:
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Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, often under reflux to enhance extraction efficiency.
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Acid-Base Partitioning: The crude extract is then acidified, and the alkaloids are extracted into the aqueous phase as their salts. The aqueous phase is then made basic, and the free alkaloids are extracted back into an organic solvent like chloroform or dichloromethane. This process helps to remove many impurities.
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Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to one or more chromatographic techniques for the separation and purification of individual alkaloids. These techniques may include:
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Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.
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Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.
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High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification and isolation of pure Bisline.
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Analytical Determination
A high-performance liquid chromatographic (HPLC) assay has been developed for the simultaneous determination of isoline and its metabolites, including Bisline. While the specific details of the published method would need to be consulted for exact parameters, a typical HPLC protocol would involve:
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Sample Preparation: Extraction of the analyte from the matrix (e.g., biological fluid, plant extract) followed by a clean-up step, which could involve solid-phase extraction (SPE).
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Chromatographic System:
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Column: A reversed-phase column (e.g., C18) is commonly used for the separation of alkaloids.
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Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), often run in a gradient elution mode.
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Detector: A UV detector set at a wavelength appropriate for the chromophore in Bisline, or a mass spectrometer (LC-MS) for higher sensitivity and specificity.
-
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Quantification: The concentration of Bisline is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a pure standard.
Biological Activity and Signaling Pathways
Bisline belongs to the class of hepatotoxic pyrrolizidine alkaloids. The toxicity of these compounds is not due to the parent molecule itself but rather to its metabolic activation in the liver.
Mechanism of Hepatotoxicity
The primary mechanism of Bisline-induced hepatotoxicity involves the following key steps, as illustrated in the signaling pathway diagram below:
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Metabolic Activation: In the liver, Bisline is metabolized by cytochrome P450 enzymes (CYPs) to a reactive pyrrolic ester intermediate, dehydropyrrolizidine alkaloid (DHPA).[3][4]
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Adduct Formation: This highly reactive electrophilic intermediate can then bind to cellular macromolecules, forming pyrrole-protein and pyrrole-DNA adducts.[4]
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Cellular Damage: The formation of these adducts leads to cellular dysfunction, including enzyme inhibition, disruption of cellular architecture, and DNA damage, ultimately resulting in hepatocyte necrosis and liver injury.[4]
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Detoxification Pathway: A competing pathway involves the conjugation of the reactive intermediate with glutathione (B108866) (GSH), a major cellular antioxidant.[4] This detoxification process is catalyzed by glutathione S-transferases (GSTs).
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Disruption of Redox Balance: The consumption of GSH in the detoxification process and the potential inhibition of key antioxidant enzymes like glutathione peroxidase (GPX) and GSTs by the reactive metabolites can lead to an imbalance in the cellular redox state, contributing to oxidative stress and further cellular damage.[5]
Caption: Proposed signaling pathway for Bisline-induced hepatotoxicity.
This guide provides a foundational understanding of the chemical and biological properties of Bisline. Further research is warranted to fully elucidate its pharmacological and toxicological profile, which could inform the development of novel therapeutics or strategies to mitigate its toxicity.
References
- 1. The Senecio alkaloids. Suggested structures for isoline and bisline, two new alkaloids from Senecio othonniformis Fourcade - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Macroline-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
